4-(1H-1,2,3-benzotriazol-1-yl)-5-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]phthalonitrile
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Overview
Description
4-(1H-1,2,3-benzotriazol-1-yl)-5-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]phthalonitrile is a complex organic compound that features a benzotriazole moiety and a coumarin derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3-benzotriazol-1-yl)-5-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]phthalonitrile typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the benzotriazole moiety: This can be achieved by reacting o-phenylenediamine with sodium nitrite in acidic conditions to form benzotriazole.
Coupling with the coumarin derivative: The benzotriazole is then coupled with a coumarin derivative through a nucleophilic substitution reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Formation of the dicarbonitrile group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzotriazole moiety.
Reduction: Reduction reactions can occur at the nitrile groups, converting them to amines.
Substitution: The benzotriazole and coumarin moieties can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Bases like sodium hydride or potassium carbonate in polar aprotic solvents are often used.
Major Products
Oxidation: Oxidized derivatives of the benzotriazole moiety.
Reduction: Amino derivatives from the reduction of nitrile groups.
Substitution: Various substituted benzotriazole and coumarin derivatives.
Scientific Research Applications
4-(1H-1,2,3-benzotriazol-1-yl)-5-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]phthalonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the coumarin moiety.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Used in the development of materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of this compound is not fully understood, but it is believed to involve interactions with various biological targets due to the presence of the benzotriazole and coumarin moieties. These interactions may include binding to enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds share a similar structure and have been investigated for their anticancer properties.
Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives: These compounds have shown potential in inducing apoptosis and inhibiting tubulin polymerization.
Properties
Molecular Formula |
C24H13N5O3 |
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Molecular Weight |
419.4 g/mol |
IUPAC Name |
4-(benzotriazol-1-yl)-5-(4-methyl-2-oxochromen-7-yl)oxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C24H13N5O3/c1-14-8-24(30)32-22-11-17(6-7-18(14)22)31-23-10-16(13-26)15(12-25)9-21(23)29-20-5-3-2-4-19(20)27-28-29/h2-11H,1H3 |
InChI Key |
LPAFGYDMOJLSPC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3=C(C=C(C(=C3)C#N)C#N)N4C5=CC=CC=C5N=N4 |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3=C(C=C(C(=C3)C#N)C#N)N4C5=CC=CC=C5N=N4 |
Origin of Product |
United States |
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